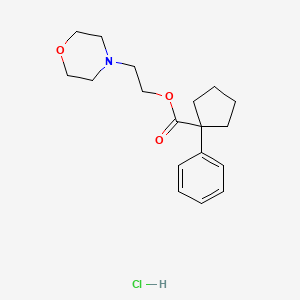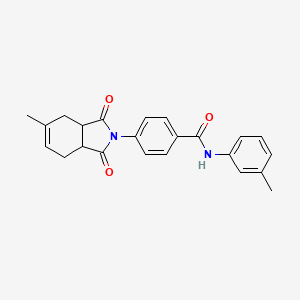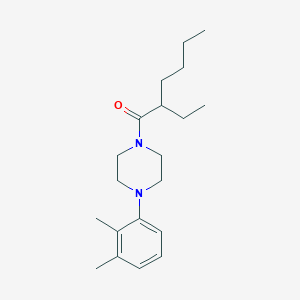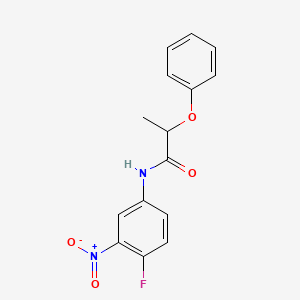
2-(4-morpholinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride
Overview
Description
2-(4-morpholinyl)ethyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound that belongs to the class of cyclopentanecarboxylate derivatives. It is commonly referred to as MPEC hydrochloride. MPEC hydrochloride has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of MPEC hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. MPEC hydrochloride has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
MPEC hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. MPEC hydrochloride has also been shown to have antioxidant properties and can protect against oxidative stress. Additionally, MPEC hydrochloride has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
MPEC hydrochloride has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. MPEC hydrochloride is also water-soluble, which makes it easy to administer to experimental animals. However, there are also limitations to the use of MPEC hydrochloride in lab experiments. It has been shown to have low bioavailability, which can limit its effectiveness in vivo. Additionally, MPEC hydrochloride has been shown to have a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are several future directions for the study of MPEC hydrochloride. One area of research is the development of more potent and selective analogs of MPEC hydrochloride that can be used for the treatment of neurological disorders. Another area of research is the investigation of the potential use of MPEC hydrochloride as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of MPEC hydrochloride and its effects on various neurotransmitter systems in the brain.
Scientific Research Applications
MPEC hydrochloride has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MPEC hydrochloride has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c20-17(22-15-12-19-10-13-21-14-11-19)18(8-4-5-9-18)16-6-2-1-3-7-16;/h1-3,6-7H,4-5,8-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBINDKTCNBAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952149.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3952165.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952177.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)

![isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3952197.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)


![ethyl 1-[4-(acetyloxy)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952236.png)
![N-(4-methoxyphenyl)-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952250.png)
![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)
